D--HomoSec-OH

Description

Based on analogous compounds (e.g., H-D-Homocit-OH, Fmoc-D-Homocit-OH, and Boc-HomoSer(Bzl)-OH), D--HomoSec-OH is likely a hydroxyl-containing, D-configured amino acid derivative used in peptide synthesis or biochemical research . Such compounds typically serve as building blocks for modified peptides, enabling studies on enzymatic activity, protein interactions, or drug design.

Key inferred properties of D--HomoSec-OH:

- Molecular Structure: Likely features a homologated carbon chain (e.g., extended methylene groups) compared to standard amino acids.

- Functional Groups: Includes hydroxyl (-OH) and carboxyl (-COOH) groups, critical for solubility and reactivity.

Properties

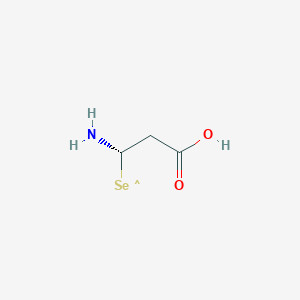

Molecular Formula |

C3H6NO2Se |

|---|---|

Molecular Weight |

167.06 g/mol |

InChI |

InChI=1S/C3H6NO2Se/c4-2(7)1-3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

JOVFBBJNURHRJH-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](N)[Se])C(=O)O |

Canonical SMILES |

C(C(N)[Se])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D–HomoSec-OH typically involves the incorporation of selenium into an amino acid framework. One common method is the selenation of a suitable precursor, such as a serine derivative, under controlled conditions. This process often requires the use of selenating agents like selenourea or sodium selenite, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the incorporation of selenium into the amino acid structure .

Industrial Production Methods

Industrial production of D–HomoSec-OH may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

D–HomoSec-OH undergoes various chemical reactions, including:

Oxidation: The selenium atom in D–HomoSec-OH can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert selenoxide back to the selenol form.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions

Major Products

The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

D–HomoSec-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D–HomoSec-OH involves its incorporation into biological systems where it can participate in redox reactions due to the presence of selenium. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. The pathways involved often include the modulation of antioxidant defenses and the regulation of cellular redox states .

Comparison with Similar Compounds

H-D-Homocit-OH (CAS 121080-96-4)

- Molecular Formula : C₇H₁₅N₃O₃ .

- Molecular Weight : 189.22 g/mol .

- Solubility : Soluble in DMSO; requires heating and sonication for optimal dissolution .

- Storage : -20°C; stable for 1 month at -20°C or 6 months at -80°C .

- Research Use : Primarily for peptide modification studies due to its homocitrulline backbone .

Comparison with D--HomoSec-OH :

- Structural Differences: H-D-Homocit-OH lacks the homologated "Sec" (selenocysteine-like) chain inferred for D--HomoSec-OH.

- Functional Overlap : Both are used in peptide synthesis, but D--HomoSec-OH’s extended chain may confer unique steric or electronic properties in target interactions.

Fmoc-D-Homocit-OH (CAS 201485-38-3)

Comparison with D--HomoSec-OH :

- Protection Group : Fmoc-D-Homocit-OH includes an Fmoc group for SPPS compatibility, whereas D--HomoSec-OH may lack such protection, enabling direct coupling in solution-phase reactions.

- Application Scope : Fmoc derivatives are preferred for automated synthesis, while unprotected forms like D--HomoSec-OH might be used in specialized enzymatic studies.

Boc-HomoSer(Bzl)-OH (CAS 59408-74-1)

Comparison with D--HomoSec-OH :

- Functionalization : Boc-HomoSer(Bzl)-OH includes benzyl (Bzl) and tert-butoxycarbonyl (Boc) protective groups, enhancing stability during synthesis. D--HomoSec-OH’s unprotected hydroxyl group may increase reactivity in aqueous environments.

- Synthetic Utility : Boc protection simplifies purification, whereas D--HomoSec-OH’s unprotected form could streamline one-step modifications.

Functional Comparison with Homoserine Derivatives

L-Homoserine (CAS 672-15-1)

Contrast with D--HomoSec-OH :

- Stereochemistry : L-Homoserine is the natural enantiomer, whereas D--HomoSec-OH’s D-configuration may confer resistance to enzymatic degradation.

- Chain Length : D--HomoSec-OH likely has a longer carbon chain, altering its binding affinity in biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.